2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
CAS No.: 946201-89-4
Cat. No.: VC11944026
Molecular Formula: C20H26N4O4S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946201-89-4 |
|---|---|
| Molecular Formula | C20H26N4O4S |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 2-(4-methylphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide |
| Standard InChI | InChI=1S/C20H26N4O4S/c1-17-5-7-18(8-6-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-4-2-3-9-21-19/h2-9H,10-16H2,1H3,(H,22,25) |
| Standard InChI Key | HBMMBDOCNLMGMR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
The compound 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a pyridine ring, and a sulfonyl group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Biological and Pharmacological Activities
While specific biological activities of 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide are not reported in the search results, compounds with similar structural features often exhibit a range of pharmacological properties. These can include receptor binding, enzyme inhibition, or other mechanisms relevant to therapeutic applications.
Related Compounds and Research Findings
-
Similar Compounds: Compounds like 2-(4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone (CID 699691) share structural similarities and may provide insights into potential biological activities or synthesis strategies .
-
Piperazine Derivatives: Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anti-inflammatory activities .
Data Tables
Given the lack of specific data on 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide, we can consider related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(4-Methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | C18H21N3O2 | 313.38 g/mol | Potential pharmacological activities |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | C12H16N2O2 | 220.27 g/mol | Used in scientific research |
| 2-[4-(5-Ethyl-4-methylthiophene-2-carbonyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide | C22H25FN4O3S | 446.52 g/mol | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume